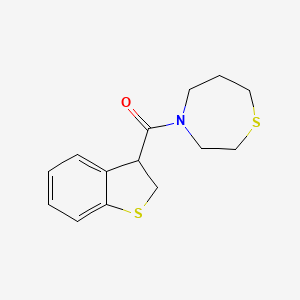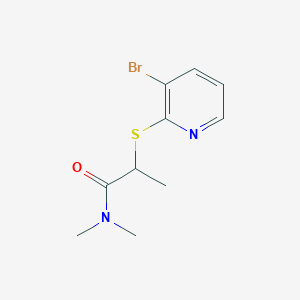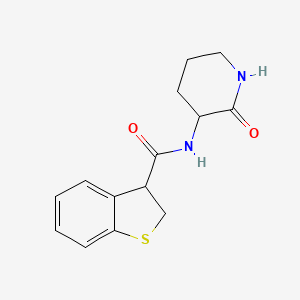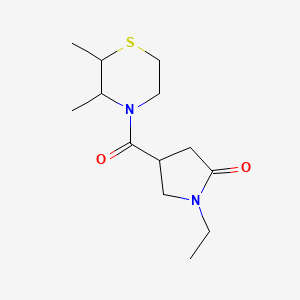
2,3-Dihydro-1-benzothiophen-3-yl(1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1-benzothiophen-3-yl(1,4-thiazepan-4-yl)methanone is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1-benzothiophen-3-yl(1,4-thiazepan-4-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The compound has also been found to inhibit the activity of certain kinases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been found to have anti-cancer activity by inducing apoptosis in cancer cells. Additionally, it has been reported to have anti-viral activity against certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,3-Dihydro-1-benzothiophen-3-yl(1,4-thiazepan-4-yl)methanone in lab experiments is its high purity and yield. The compound has been reported to be stable and easy to handle, making it suitable for use in various assays and experiments. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and activity in certain assays.
Direcciones Futuras
There are several future directions for the study of 2,3-Dihydro-1-benzothiophen-3-yl(1,4-thiazepan-4-yl)methanone. One area of research is the identification of its target proteins and receptors in the body. This could provide insight into its mechanism of action and potential therapeutic applications. Another area of research is the development of more efficient synthesis methods for the compound, which could improve its yield and purity. Additionally, the compound could be further evaluated for its potential as an anti-cancer and anti-viral agent, as well as its ability to modulate the activity of certain enzymes and receptors in the body.
Métodos De Síntesis
The synthesis of 2,3-Dihydro-1-benzothiophen-3-yl(1,4-thiazepan-4-yl)methanone involves the reaction of 2-aminothiophenol with 1,4-thiazepane-4-carboxylic acid followed by the addition of acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been reported to yield a high purity and yield of the compound.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1-benzothiophen-3-yl(1,4-thiazepan-4-yl)methanone has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. The compound has also been investigated for its ability to modulate the activity of certain enzymes and receptors in the body.
Propiedades
IUPAC Name |
2,3-dihydro-1-benzothiophen-3-yl(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS2/c16-14(15-6-3-8-17-9-7-15)12-10-18-13-5-2-1-4-11(12)13/h1-2,4-5,12H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAKVOAVAHJZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)C2CSC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)


![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)
![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)

